2-Bromo-1-(3-methoxyphenyl)ethanone

Catalog No.
S663298
CAS No.
5000-65-7
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3-methoxyphenyl)ethanone

CAS Number

5000-65-7

Product Name

2-Bromo-1-(3-methoxyphenyl)ethanone

IUPAC Name

2-bromo-1-(3-methoxyphenyl)ethanone

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3

InChI Key

IOOHBIFQNQQUFI-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CBr

Synonyms

3’-Methoxyphenacyl Bromide; 2-Bromo-1-(3-methoxyphenyl)ethanone; 3-Methoxyphenacyl Bromide; NSC 405833;

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CBr
  • Chemical Databases: The compound is registered in various chemical databases, such as PubChem [National Institutes of Health, ] and the National Cancer Institute (NCI) [National Cancer Institute, ], but these entries primarily focus on its basic properties and identification, not specific research applications.
  • Limited Research References: A few scattered references to the compound exist in scientific literature, but they often focus on its synthesis or characterization, not its specific research applications [, ].

Further investigation may be needed through:

  • Scientific literature databases: Searching specialized databases like ScienceDirect or Scopus with advanced filters (e.g., excluding patents or review articles) might yield more specific research articles.
  • Patent databases: Exploring patent databases may reveal potential applications, but it's important to remember that patents describe inventions and not necessarily established scientific uses.

Molecular Structure Analysis

The key features of 2-Bromo-1-(3-methoxyphenyl)ethanone's structure include:

  • A carbonyl group (C=O) indicative of a ketone functional group [].
  • A bromine atom (Br) attached to the second carbon atom of the ethane chain.
  • A methoxy group (OCH₃) attached to the third carbon atom of the phenyl ring, indicating a methoxy substituent on the benzene ring [].

This structure suggests the molecule might exhibit some polarity due to the presence of the carbonyl group and the electronegative bromine atom. The methoxy group can participate in hydrogen bonding with other molecules containing hydrogen bond donors like water or alcohols [].


Chemical Reactions Analysis

  • Nucleophilic substitution: The bromine atom, being a good leaving group, could be displaced by a nucleophile in a nucleophilic substitution reaction. The nature of the product would depend on the specific nucleophile involved.

For example, reaction with sodium hydroxide (NaOH) could lead to the formation of the corresponding alcohol:

C₉H₉BrO₂ (aq) + NaOH (aq) -> C₉H₁₀O₃ (aq) + NaBr (aq)

  • Condensation reactions: The ketone group can participate in condensation reactions with suitable nucleophiles, potentially forming more complex molecules.

Physical And Chemical Properties Analysis

  • A solid at room temperature due to the presence of the aromatic ring and the polar functional groups [].
  • Moderately soluble in organic solvents like dichloromethane or acetone due to the combined hydrophobic and hydrophilic character of the molecule [].
  • Insoluble in water due to the lack of readily ionizable groups [].

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (84.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

5000-65-7

Wikipedia

2-Bromo-3'-methoxyacetophenone

Dates

Modify: 2023-08-15

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